molecular formula C20H22N2O3 B2470146 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide CAS No. 1260914-64-4

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide

Cat. No. B2470146
CAS RN: 1260914-64-4
M. Wt: 338.407
InChI Key: VNXXEMZTSHOGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide, also known as 2-CN-DMP-DMPP, is a synthetic molecule used in scientific research for its various applications. It is a versatile compound that can be used in a variety of ways in the laboratory, including as a reagent in chemical synthesis, as a probe for biochemical processes, and as a tool for studying the structure and function of proteins.

Scientific Research Applications

Antibacterial Activities

The compound has shown potential in the realm of antibacterial activities. El‐Ziaty and Shiba (2007) describe the mono- and binucleophilic displacement of 2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoyl chloride leading to the formation of new derivatives with potential antibacterial properties (El‐Ziaty & Shiba, 2007).

Antitumor Agents

Romagnoli et al. (2014) explored the design and synthesis of derivatives based on the 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene scaffold, including variants with a structure similar to 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide. These compounds showed promising antiproliferative activity against various cancer cell lines (Romagnoli et al., 2014).

Herbicidal Activity

A study by Liu et al. (2008) highlighted the herbicidal activity of a compound structurally related to 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide. This demonstrates potential applications in agriculture and weed control (Liu et al., 2008).

Immunomodulating Activity

Doria et al. (1991) synthesized a series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, closely related to the compound , and found them to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice (Doria et al., 1991).

Solar Cell Applications

The compound's derivatives have been explored for their use in solar cell applications. Kim et al. (2006) worked on novel organic sensitizers, including cyano-acrylic acid derivatives, for efficiency improvements in solar cells (Kim et al., 2006).

properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-5-7-18(14(2)9-13)22-20(23)16(12-21)10-15-11-17(24-3)6-8-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXXEMZTSHOGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide

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